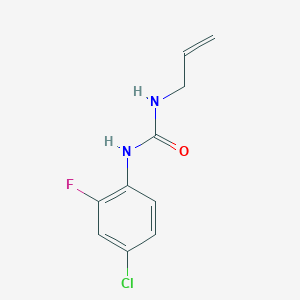
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea, commonly known as CFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU belongs to the class of urea derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of CFPU is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. CFPU has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CFPU has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. CFPU has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
CFPU has been found to exhibit minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CFPU has been found to reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
实验室实验的优点和局限性
CFPU has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit minimal toxicity to normal cells. CFPU has been extensively studied for its potential therapeutic applications. However, CFPU has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. CFPU is also sensitive to light and heat, which can affect its stability.
未来方向
CFPU has significant potential for further research and development. Future research could focus on improving the solubility and stability of CFPU. The development of CFPU analogs could also be explored to improve its therapeutic efficacy. Further studies could also investigate the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the antimicrobial activity of CFPU could be further investigated for the development of new antibiotics.
In conclusion, CFPU is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU has been extensively studied for its anticancer, anti-inflammatory, and antimicrobial activities. CFPU has several advantages for lab experiments, but it also has some limitations. Future research could focus on improving the solubility and stability of CFPU, developing CFPU analogs, and investigating the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases.
合成方法
CFPU can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-2-fluoroaniline with isocyanate followed by the reaction with propargyl bromide. The resulting product is CFPU. Another method involves the reaction of 4-chloro-2-fluoroaniline with propargyl isocyanate followed by the reaction with propargyl bromide.
科学研究应用
CFPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. CFPU has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYIUXGTOGZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




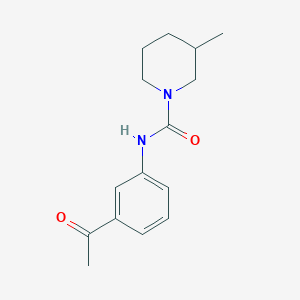
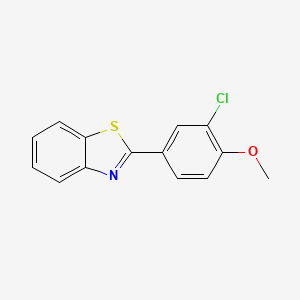

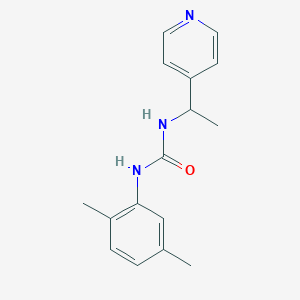
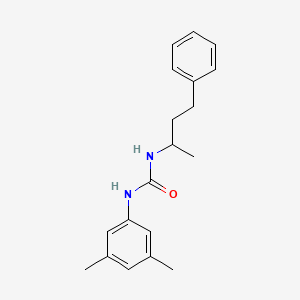
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
methanone](/img/structure/B7461016.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)